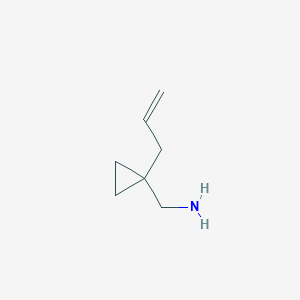

(1-Allylcyclopropyl)methanamine

Description

Properties

IUPAC Name |

(1-prop-2-enylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-3-7(6-8)4-5-7/h2H,1,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQKVAHAPWEFQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-Allylcyclopropyl)methanamine , also referred to as 1-(1-allylcyclopropyl)-N-methylmethanamine , is an organic compound characterized by a cyclopropyl ring substituted with an allyl group and a methylmethanamine moiety. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. This interaction can modulate the activity of these targets, leading to various pharmacological effects. Ongoing research aims to elucidate the specific pathways and molecular targets involved in its action.

Research Findings

Recent studies have indicated that this compound exhibits antimicrobial and anticancer properties. These findings suggest its potential utility in therapeutic applications. The compound's ability to bind selectively to certain biological targets may enhance its efficacy while minimizing side effects.

Case Studies

Case studies in the literature highlight the compound's effectiveness in specific contexts:

- Antimicrobial Activity : A study demonstrated that this compound showed significant inhibitory effects against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Another case study explored its cytotoxic effects on cancer cell lines, revealing promising results that warrant further investigation into its therapeutic potential.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful. The table below summarizes key features and activities of related compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(1-Allylcyclopropyl)methanamine | Cyclopropyl ring, allyl group | Antimicrobial, anticancer |

| 1-(1-Allylcyclopropyl)-N-ethylmethanamine | Similar structure, ethyl substitution | Limited studies; potential for similar activity |

| 1-(1-Allylcyclopropyl)-N-propylmethanamine | Propyl substitution | Under investigation; expected activity similar to methyl derivative |

Chemical Reactions

The compound undergoes various chemical reactions that are relevant to its biological activity:

- Oxidation : Can be oxidized using agents like potassium permanganate, potentially leading to bioactive derivatives.

- Reduction : Reduction reactions may yield saturated derivatives that could exhibit different biological properties.

- Substitution Reactions : The allyl group can participate in nucleophilic substitution reactions, allowing for the synthesis of new derivatives with enhanced activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1-Allylcyclopropyl)methanamine with key structural analogs based on substituent variations:

*Inferred from analogs with similar molecular weights and substituents (e.g., ).

Key Observations:

- Allyl groups may enhance reactivity in Diels-Alder or polymerization reactions.

- Molecular Weight: The allyl derivative is lighter than phenyl-substituted analogs (e.g., 109.17 vs.

- Physical State : Most cyclopropylmethanamine analogs are liquids at room temperature, while simpler amines like methylamine are gaseous .

Key Observations:

- Toxicity : Chlorophenyl-substituted analogs exhibit acute toxicity and require stringent PPE , whereas the allyl derivative’s hazards remain uncharacterized.

- Reactivity : Methylamine’s high flammability contrasts with cyclopropyl derivatives, where aromatic or bulky substituents may reduce volatility.

Research and Data Gaps

- Ecological Data : Most cyclopropylmethanamines lack data on biodegradability, bioaccumulation, or aquatic toxicity (e.g., ).

- Target Organ Toxicity: No studies on repeated exposure effects for analogs like (1-(3-Chlorophenyl)cyclopropyl)methanamine .

- Allyl-Specific Reactivity : The allyl group’s electronic effects on amine basicity and cyclopropane ring strain warrant further investigation.

Preparation Methods

General Synthetic Strategy

The synthesis of (1-allylcyclopropyl)methanamine typically involves the formation of a cyclopropylmethylamine core followed by allylation at the cyclopropyl ring or side chain. The key steps include:

- Construction of the cyclopropylmethylamine scaffold

- Introduction of the allyl group via nucleophilic substitution or alkylation

- Purification and isolation of the amine product

Method 1: Reduction of Cyclopropanecarbonitrile Followed by Allylation

Although direct literature on this compound preparation is limited, closely related cyclopropylmethylamine synthesis provides a foundation. A patented industrial method for cyclopropylmethylamine involves:

- Starting Material: Cyclopropanecarbonitrile

- Catalyst: Nickel dichloride (NiCl2)

- Reducing Agent: Sodium borohydride (NaBH4)

- Solvent: Tetrahydrofuran (THF)

- Conditions: Stirring under nitrogen, 20-45 °C, 10-18 hours

- Workup: Aqueous quench, organic extraction with dichloromethane, drying over sodium sulfate, filtration

- Purification: Normal pressure distillation collecting fractions at 83-85 °C

This method yields cyclopropylmethylamine efficiently with mild conditions and good safety profile, suitable for scale-up. The molar ratios and solvent volumes are optimized for yield and purity (Table 1).

| Parameter | Range/Value | Notes |

|---|---|---|

| Cyclopropanecarbonitrile : NaBH4 molar ratio | 1 : 3 to 1 : 6 | Excess reducing agent ensures complete reduction |

| NiCl2 : Cyclopropanecarbonitrile molar ratio | 0.01 : 1 to 0.1 : 1 | Catalyst loading |

| THF : Cyclopropanecarbonitrile weight ratio | 2 : 1 to 8 : 1 | Preferably 3 : 1 to 5 : 1 |

| Reaction temperature | 20-45 °C | Controlled for optimal kinetics |

| Reaction time | 10-18 hours | Typically 14-16 hours |

| Distillation temperature | 83-85 °C (top) | For product collection |

Table 1: Key reaction parameters for cyclopropylmethylamine preparation by reduction of cyclopropanecarbonitrile.

To obtain this compound, the cyclopropylmethylamine intermediate can be subjected to allylation, as described below.

Method 2: Allylation of Cyclopropylmethylamine Derivatives

A common approach to introduce the allyl group involves nucleophilic substitution of an amine or related precursor with allyl halides under basic conditions.

-

- React cyclopropylmethylamine (or protected derivatives) with allyl bromide or allyl chloride

- Use a base such as potassium carbonate (K2CO3) to scavenge the generated acid

- Solvent: Methanol or ether

- Temperature: Room temperature or gentle reflux

- Reaction time: Several hours to overnight

Example from literature:

In a related synthesis, a precursor amine was treated with allyl bromide in the presence of K2CO3 in methanol, stirred at room temperature for 14 hours, yielding the allylated product after extraction and purification by vacuum distillation.

| Reagent | Amount/Ratio | Conditions |

|---|---|---|

| Cyclopropylmethylamine | Stoichiometric | Starting amine |

| Allyl bromide | Excess (e.g., 3-4 eq) | Added slowly to maintain control |

| K2CO3 | Slight excess | Base to neutralize HBr |

| Solvent | Methanol (2-3 mL per mmol) | Stirring at rt or gentle reflux |

| Reaction time | 14 h or until completion | Monitored by TLC or GC |

Table 2: Typical allylation conditions for cyclopropylmethylamine derivatives.

Alternative Synthetic Routes

Other advanced synthetic routes involve multi-step sequences starting from substituted benzaldehydes or benzoates followed by cyclopropanation, reduction, and amination steps. For example, a 9-step synthesis of related cyclopropylmethanamine derivatives includes:

- Alkylation of hydroxybenzoate with allyl halides under microwave conditions for improved yield

- Claisen rearrangement and cyclization to form cyclopropane intermediates

- Reduction steps using lithium aluminum hydride or sodium borohydride

- Mitsunobu reaction for amine introduction via phthalimide intermediates

- Final deprotection and salt formation

This method achieves moderate overall yield (~33%) and is suitable for structurally related compounds but is more complex than direct allylation.

Summary of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Reduction of cyclopropanecarbonitrile + allylation | Reduction with NaBH4/NiCl2, then allylation with allyl bromide | Mild conditions, scalable, good yield | Requires handling of nitriles and metal catalysts |

| Direct allylation of cyclopropylmethylamine | Nucleophilic substitution with allyl halide and base | Simple, straightforward | May require purification by distillation or chromatography |

| Multi-step synthesis from aromatic precursors | Alkylation, rearrangement, cyclopropanation, reduction, Mitsunobu amination | Access to complex derivatives | Lengthy, lower overall yield, more reagents |

Research Findings and Optimization Notes

- The reduction method using sodium borohydride with nickel dichloride catalyst is industrially favorable due to cheap raw materials and mild reaction conditions.

- Allylation reactions benefit from slow addition of allyl halides to control exotherms and improve selectivity.

- Microwave-assisted alkylation improves yields and reduces reaction times in complex synthetic routes.

- Purification by vacuum distillation at controlled temperatures (83-85 °C) effectively isolates the amine product with high purity.

- The molar ratios and solvent volumes critically influence reaction rates and yields, requiring careful optimization for scale-up.

Q & A

Basic: What are the recommended synthetic routes for (1-Allylcyclopropyl)methanamine, and what critical reaction conditions should be optimized?

Answer:

Synthesis of this compound typically involves cyclopropanation of allyl precursors or functionalization of pre-formed cyclopropane rings. While direct evidence for this specific compound is limited, analogous cyclopropane derivatives (e.g., 1-Cyclopropyl-2-(4-methylphenyl)ethylamine) are synthesized via:

- Retrosynthetic strategies : AI-powered tools predict feasible routes using databases like Reaxys or Pistachio, focusing on imine formation or reductive amination .

- Key steps :

- Cyclopropane ring formation via [2+1] cycloaddition with carbenes or transition-metal catalysis.

- Allyl group introduction via Grignard or Suzuki coupling, followed by amine protection/deprotection.

- Critical conditions :

- Temperature control (<0°C for cyclopropanation to prevent ring opening).

- Use of anhydrous solvents (e.g., THF) and catalysts like Pd(PPh₃)₄ for cross-coupling .

Basic: How should researchers characterize the structural integrity of this compound using spectroscopic methods?

Answer:

Characterization requires multi-modal spectroscopic analysis:

Advanced: How can researchers resolve contradictions in reported reactivity of the cyclopropane ring in this compound under acidic vs. basic conditions?

Answer:

Contradictions may arise from competing ring-opening pathways:

- Under acidic conditions : Protonation of the cyclopropane ring increases strain, favoring electrophilic addition or ring expansion. For example, cyclopropyl(naphthalen-1-yl)methanamine undergoes acid-catalyzed ring-opening to form linear alkenes .

- Under basic conditions : Deprotonation of the allyl group may stabilize the ring via conjugation, reducing reactivity. Compare with 1-Cyclopropyl-2-methylpropan-1-amine, which resists ring-opening in basic media due to steric hindrance .

Methodological approach :- Conduct kinetic studies (e.g., NMR monitoring) to track ring stability.

- Use computational modeling (DFT) to compare activation energies for competing pathways .

Advanced: What experimental strategies are recommended for evaluating the biological activity of this compound derivatives in medicinal chemistry research?

Answer:

Biological evaluation requires:

- Target identification : Screen against receptor libraries (e.g., GPCRs, kinases) using molecular docking. Derivatives like 1-(5-Methylpyrazin-2-yl)methanamine show affinity for antimicrobial targets .

- In vitro assays :

- MIC (Minimum Inhibitory Concentration) testing for antimicrobial activity.

- IC₅₀ determination for enzyme inhibition (e.g., cytochrome P450).

- Controls : Include positive controls (e.g., known inhibitors) and validate with dose-response curves .

- Structural analogs : Compare with 1-(3-Methyl-2-pyridinyl)ethanamine to assess substituent effects on activity .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Based on SDS data for similar amines:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for volatile steps .

- First aid :

- Skin contact: Wash with soap/water for 15 minutes; seek medical attention for irritation .

- Inhalation: Move to fresh air; administer oxygen if breathing is labored .

- Storage : Keep in airtight containers at room temperature, away from oxidizers .

Advanced: How does the allyl substituent influence the regioselectivity of this compound in cycloaddition reactions compared to other cyclopropane derivatives?

Answer:

The allyl group introduces π-orbital conjugation, altering reactivity:

- Diels-Alder reactions : The allyl moiety acts as a dienophile, enhancing regioselectivity toward electron-deficient dienes. Compare with 1-Cyclopropyl-2-methylpropan-1-amine, which lacks π-conjugation and shows lower reactivity .

- Photochemical [2+2] cycloadditions : Allyl groups promote cross-conjugated intermediates, favoring transannular products.

Experimental validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.